REACTION_CXSMILES
|
[C:1]([O:5][C:6]([CH2:8][N:9]1[C:13]([CH2:14][N:15]=[N+]=[N-])=[C:12]([CH3:18])[N:11]=[CH:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(OCC)(=O)C.[Pd]>[C:1]([O:5][C:6]([CH2:8][N:9]1[C:13]([CH2:14][NH2:15])=[C:12]([CH3:18])[N:11]=[CH:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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2.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)CN1C=NC(=C1CN=[N+]=[N-])C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under an atmosphere of hydrogen for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |